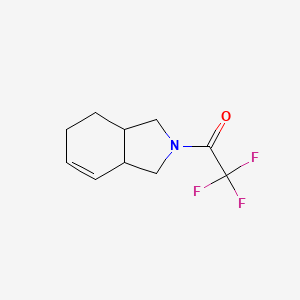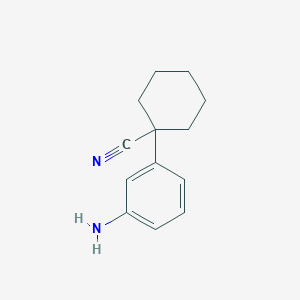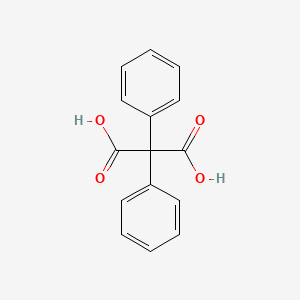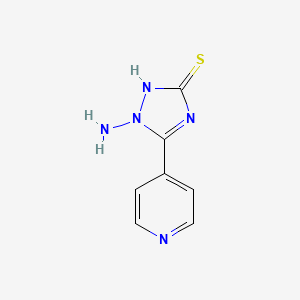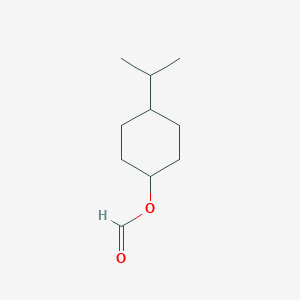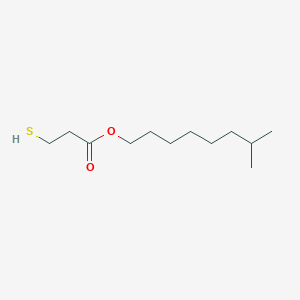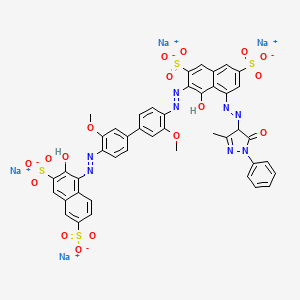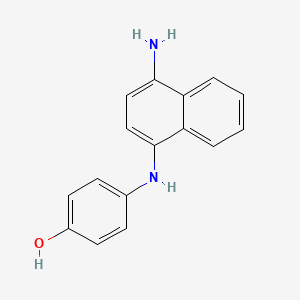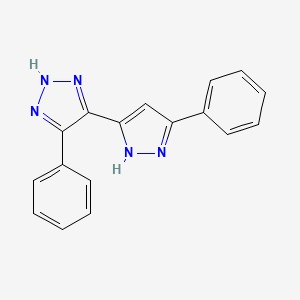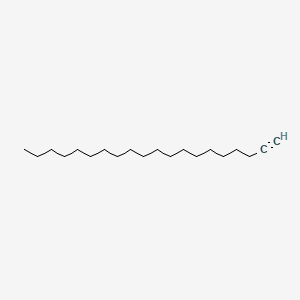![molecular formula C18H14 B13799932 16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
16-Methyl-15H-cyclopenta[a]phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methyl-15H-cyclopenta[a]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H16 This compound is characterized by a cyclopenta[a]phenanthrene core structure with a methyl group attached at the 16th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 16-Methyl-15H-cyclopenta[a]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a phenanthrene derivative, a Friedel-Crafts alkylation can be employed to introduce the methyl group at the desired position. Subsequent cyclization reactions can then form the cyclopenta ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and selectivity. The specific methods can vary depending on the desired purity and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
16-Methyl-15H-cyclopenta[a]phenanthrene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
16-Methyl-15H-cyclopenta[a]phenanthrene has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and reactivity, which can provide insights into the behavior of polycyclic aromatic hydrocarbons.
Medicine: Its derivatives may have pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used as a precursor in the synthesis of more complex organic molecules or materials.
Mecanismo De Acción
The mechanism of action of 16-Methyl-15H-cyclopenta[a]phenanthrene involves its interaction with molecular targets such as enzymes or receptors. The specific pathways can vary depending on the biological context. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: The parent compound of 16-Methyl-15H-cyclopenta[a]phenanthrene, lacking the methyl group and cyclopenta ring.
Cyclopenta[a]phenanthrene: Similar structure but without the methyl group at the 16th position.
Methylphenanthrene: Various isomers with a methyl group attached at different positions on the phenanthrene core.
Uniqueness
This compound is unique due to the specific positioning of the methyl group and the presence of the cyclopenta ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C18H14 |
|---|---|
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
16-methyl-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H14/c1-12-10-14-7-9-16-15-5-3-2-4-13(15)6-8-17(16)18(14)11-12/h2-10H,11H2,1H3 |
Clave InChI |
CTQXAKHIPNYJTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C1)C3=C(C=C2)C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
